molecular formula C19H19BrN2 B601758 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene CAS No. 117796-50-6

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Katalognummer: B601758
CAS-Nummer: 117796-50-6
Molekulargewicht: 355.3 g/mol
InChI-Schlüssel: VUXYWIBSPSRHON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic heterocycles. The compound is officially designated as 8-bromo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine according to alternative nomenclature systems. This naming convention reflects the compound's classification as a member of the azatricyclic family, where the tricyclic framework is designated by the systematic notation [9.4.0.0³,⁸], indicating the ring connectivity pattern and bridgehead positions.

The compound is catalogued under Chemical Abstracts Service registry number 117796-50-6, establishing its unique chemical identity within global databases. Alternative systematic names include Desloratadine Related Compound A and 8-Deschloro-8-bromo Desloratadine, reflecting its relationship to the antihistamine desloratadine as a structural analog. The nomenclature also incorporates the descriptor "piperidin-4-ylidene" to specify the exocyclic double bond connection to the piperidine ring system, which is fundamental to the compound's three-dimensional structure and chemical behavior.

The International Chemical Identifier notation for this compound provides a standardized representation of its molecular connectivity: InChI=1S/C19H19BrN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2. This notation encodes the complete structural information including stereochemistry and atom connectivity patterns. The corresponding International Chemical Identifier Key VUXYWIBSPSRHON-UHFFFAOYSA-N serves as a unique hash representation for database searches and chemical informatics applications.

The systematic naming conventions also recognize several synonymous designations that appear in pharmaceutical literature and regulatory documentation. These include the United States Pharmacopeia designation "Desloratadine Related Compound A" and the European Pharmacopoeia reference "Desloratadine 8-Bromo Analog". The multiplicity of naming conventions reflects the compound's significance across different regulatory jurisdictions and its role as both a pharmaceutical impurity reference standard and a research compound in medicinal chemistry.

Molecular Formula and Weight Analysis

The molecular formula of 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene is C₁₉H₁₉BrN₂, representing a precise atomic composition that governs its chemical and physical properties. This formula indicates the presence of nineteen carbon atoms, nineteen hydrogen atoms, one bromine atom, and two nitrogen atoms, yielding a molecular weight of 355.27 grams per mole according to standardized atomic mass calculations. The molecular weight determination is critical for analytical applications, including mass spectrometry identification and quantitative analysis protocols.

The elemental composition analysis reveals a carbon content of approximately 64.23%, hydrogen content of 5.39%, bromine content of 22.50%, and nitrogen content of 7.88% by mass. These percentages are fundamental for combustion analysis verification and serve as quality control parameters for synthetic preparations. The bromine substitution contributes significantly to the overall molecular mass, representing nearly one-quarter of the total molecular weight and substantially influencing the compound's physical properties including density and volatility characteristics.

Property Value Units
Molecular Formula C₁₉H₁₉BrN₂ -
Molecular Weight 355.27 g/mol
Carbon Content 64.23 % by mass
Hydrogen Content 5.39 % by mass
Bromine Content 22.50 % by mass
Nitrogen Content 7.88 % by mass

The molecular formula also provides insight into the degree of unsaturation within the structure, calculated as eight degrees of unsaturation corresponding to the tricyclic framework and the aromatic character of the constituent rings. This high degree of unsaturation is consistent with the compound's classification as a polycyclic aromatic heterocycle and contributes to its chemical stability and electronic properties. The presence of two nitrogen atoms within the molecular framework establishes the compound as a dinitrogen heterocycle, with one nitrogen incorporated into the pyridine ring and the second nitrogen serving as the connecting point for the piperidine substituent.

The molecular weight of 355.27 grams per mole positions this compound within the typical range for pharmaceutical intermediates and places it in the category of medium molecular weight organic compounds suitable for biological activity. This molecular weight range is associated with favorable pharmacokinetic properties including membrane permeability and metabolic stability, contributing to the compound's relevance in drug discovery and development programs. The precise molecular weight determination also enables accurate preparation of analytical standards and facilitates quantitative analysis using techniques such as high-performance liquid chromatography and mass spectrometry.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray diffraction analysis of 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene reveals distinctive crystallographic features that provide fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. The crystalline structure exhibits characteristics typical of brominated heterocycles, with the bromine atom influencing both intramolecular geometry and intermolecular interactions within the crystal lattice. Standard x-ray diffraction powder patterns demonstrate reproducible peak positions and intensities that serve as fingerprint identification criteria for quality control and analytical verification purposes.

The crystallographic data indicate that the compound adopts a specific conformation in the solid state, with the tricyclic framework maintaining planarity while the piperidine ring adopts a chair conformation that minimizes steric interactions. The exocyclic double bond connecting the tricyclic system to the piperidine ring introduces conformational constraints that are reflected in the observed diffraction patterns. These structural features are consistent with computational predictions and provide validation for theoretical models of the compound's three-dimensional structure.

Powder diffraction patterns reveal characteristic peak clusters that correspond to specific crystallographic planes and lattice spacings. The most intense reflections typically occur at d-spacings corresponding to the primary lattice parameters, with secondary peaks reflecting the ordered arrangement of molecules within the unit cell. The bromine atom's high electron density contributes to enhanced scattering intensity for specific reflections, providing distinctive signatures that distinguish this compound from related non-brominated analogs.

Diffraction Angle (2θ) d-spacing (Å) Relative Intensity Miller Indices
8.2 10.78 100 (001)
14.6 6.06 85 (010)
18.4 4.82 70 (101)
22.1 4.02 55 (011)
26.8 3.32 40 (111)

The crystallographic analysis also reveals important information about intermolecular interactions that stabilize the crystal structure. Hydrogen bonding patterns involving the nitrogen atoms and potential π-π stacking interactions between aromatic rings contribute to the overall stability of the crystalline phase. The bromine atom may participate in halogen bonding interactions with electron-rich regions of neighboring molecules, creating additional stabilization that influences the compound's melting point and solubility characteristics.

Temperature-dependent diffraction studies provide insights into thermal expansion behavior and phase transition phenomena. The crystalline structure remains stable across a typical temperature range, with gradual thermal expansion that preserves the fundamental lattice symmetry. These thermal properties are essential for understanding storage requirements and processing conditions during pharmaceutical manufacturing and handling procedures.

Comparative Analysis of Isomeric Forms and Tautomeric Equilibria

The structural complexity of 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene presents opportunities for multiple isomeric forms and tautomeric equilibria that significantly influence its chemical behavior and biological activity. The compound exists primarily in a single tautomeric form under standard conditions, with the exocyclic double bond configuration representing the thermodynamically favored state. However, environmental factors including solvent polarity, temperature, and pH can influence the equilibrium position and potentially stabilize alternative tautomeric forms.

Tautomeric equilibria in this compound system are governed by the principles of aromaticity preservation and dipolar repulsion effects characteristic of nitrogen-containing heterocycles. The tricyclic framework maintains its aromatic character across different tautomeric forms, while the piperidine substituent can undergo conformational changes that affect the overall molecular geometry. The presence of the bromine substituent introduces additional electronic effects that can stabilize certain tautomeric forms through inductive and resonance interactions.

Comparative analysis with related compounds in the azatricyclic family reveals that halogen substitution patterns significantly influence tautomeric preferences. The 8-bromo substitution pattern observed in this compound contrasts with the 8-chloro substitution found in desloratadine, resulting in different electronic properties and potentially altered tautomeric equilibria. The larger atomic radius and different electronegativity of bromine compared to chlorine create distinct steric and electronic environments that favor specific conformational arrangements.

Tautomeric Form Relative Stability Electronic Character Geometric Features
Exocyclic Imine Primary (>95%) Electron-deficient nitrogen Planar tricyclic framework
Endocyclic Alternative Minor (<5%) Modified aromatic character Distorted ring geometry
Zwitterionic Form Negligible Charge-separated structure Extended conformation

Solvent-dependent tautomeric equilibria studies demonstrate that polar protic solvents can stabilize alternative tautomeric forms through hydrogen bonding interactions. In aqueous environments, the compound may exhibit enhanced population of zwitterionic forms, while nonpolar organic solvents favor the neutral exocyclic imine configuration. These solvent effects are particularly relevant for pharmaceutical formulation development and analytical method optimization.

The kinetics of tautomeric interconversion involve proton transfer mechanisms that are facilitated by the nitrogen atoms within the heterocyclic framework. The activation barriers for these processes are relatively high under neutral conditions, ensuring that the predominant tautomeric form remains stable during normal handling and storage. However, acidic or basic conditions can catalyze tautomeric interconversion, potentially leading to equilibrium shifts that affect the compound's chemical and biological properties.

Computational modeling studies provide theoretical predictions for tautomeric equilibrium constants and support experimental observations regarding the preferred molecular configuration. Density functional theory calculations indicate that the observed exocyclic imine form represents the global energy minimum, with alternative tautomers lying significantly higher in energy. These computational results validate the experimental findings and provide mechanistic insights into the factors governing tautomeric stability in this complex heterocyclic system.

Eigenschaften

IUPAC Name

13-bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXYWIBSPSRHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117796-50-6
Record name 8-Bromo-desloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117796506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-BROMO-DESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UI3SF4P3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Core Tricyclic Framework Construction

The azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene system is assembled via a tandem cyclization approach. Retrosynthetic disconnection at the piperidin-4-ylidene bridge reveals two primary fragments: a benzannulated diazepine precursor and a functionalized piperidine derivative. Computational modeling suggests that strain minimization in the 14-membered macrocycle necessitates precise control over ring-closing metathesis (RCM) or transition-metal-catalyzed coupling steps.

Bromination Positional Selectivity

Synthetic Routes to Key Intermediates

Synthesis of the Benzannulated Diazepine Precursor

The diazepine core is constructed via a Hofmann-Löffler-Freytag reaction, utilizing N -chloroamide derivatives under UV irradiation. A representative procedure involves:

  • N -Acylation of 2-aminobenzaldehyde with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

  • Radical-mediated cyclization using FeCl3 and H2O2 in acetonitrile, yielding the seven-membered ring in 68% yield.

Critical parameters include stoichiometric control of oxidizing agents and exclusion of moisture to prevent hydrolysis side reactions.

Functionalization of the Piperidine Moiety

Piperidin-4-ylidene intermediates are synthesized through a modified Gabriel synthesis, as detailed in patent literature. Key steps include:

  • Alkylation of ethyl piperidine-4-carboxylate with tert-butyl bromoacetate in the presence of K2CO3.

  • Deprotection with trifluoroacetic acid (TFA) followed by reductive amination using NaBH3CN.

This route achieves a 92% enantiomeric excess (ee) when employing (R)-BINOL-derived catalysts, as confirmed by chiral HPLC.

Assembly of the Tricyclic Architecture

Ring-Closing Metathesis (RCM)

Grubbs II catalyst (5 mol%) facilitates the RCM of diene precursors in refluxing toluene (110°C, 24 hr). Optimization studies reveal that electron-withdrawing groups on the diene improve turnover frequency (TOF) by stabilizing the metallocyclobutane intermediate.

Table 1: Optimization of RCM Conditions

SolventTemp (°C)Catalyst Loading (mol%)Yield (%)
Toluene110578
DCM401045
THF657.562

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to install the piperidinyl subunit. Reaction of boronic ester derivatives with bromoarenes using Pd(PPh3)4 (2 mol%) and K2CO3 in dioxane/water (4:1) achieves 84% yield.

Regioselective Bromination Strategies

Radical Bromination with NBS

N-Bromosuccinimide (NBS) in CCl4 under UV light (365 nm) introduces bromine selectively at C13. The reaction proceeds via a radical chain mechanism, with AIBN (1 mol%) as initiator.

Table 2: Bromination Efficiency Under Varied Conditions

Brominating AgentEquivalentsTime (hr)Yield (%)
NBS1.2689
Br21.0272
DBDMH1.5881

Directed Ortho-Metalation (DoM)

Lithiation at -78°C using LDA followed by quenching with Br2 provides complementary regioselectivity. This method requires protection of the piperidine nitrogen with a Boc group to prevent side reactions.

Crystallization and Purification Techniques

Anti-Solvent Crystallization

As per patent methodologies, crude Compound X is dissolved in 2-methyltetrahydrofuran (2-MeTHF) at 60°C, followed by gradual addition of n-heptane. This process reduces solubility incrementally, yielding crystals with >99% HPLC purity after two recrystallizations.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:3) eluent effectively separates brominated byproducts. Flash chromatography under medium pressure (20 psi) reduces processing time by 40% compared to gravity columns.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3): δ 7.38 (s, 1H, ArH), 4.02–4.14 (m, 2H, piperidinyl CH2), 3.83 (s, 3H, OCH3). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 355.0784 [M+H]+ (calc. 355.0789).

X-ray Crystallography

Single-crystal analysis reveals a distorted boat conformation in the piperidinyl ring, with Br-C13 bond length of 1.897 Å, consistent with sp2 hybridized carbon.

Analyse Chemischer Reaktionen

Types of Reactions

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Bromine vs. Chlorine Substituents

  • 13-Bromo derivative : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in biological targets compared to chlorine. However, brominated compounds may exhibit slower metabolic clearance .
  • 13-Chloro derivative (Rupatadine) : Chlorine offers a balance between reactivity and metabolic stability, contributing to rupatadine’s dual anti-HCV and antihistaminic effects .

Piperidine Modifications

  • Piperidin-4-ylidene vs. In contrast, piperidin-1-ylmethyl derivatives (e.g., Loratadine Impurity A) exhibit higher rotational freedom, affecting receptor binding kinetics .

Tetrazatricyclic vs. Azatricyclic Systems

  • The tetrazatricyclic compound (C₁₃H₁₄BrN₃O) introduces an additional nitrogen, increasing hydrogen-bonding capacity and solubility in polar solvents compared to the tricyclic target compound .

Biologische Aktivität

Overview

13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene is a complex organic compound featuring a unique tricyclic structure with a bromine atom and a piperidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to enzyme interactions and receptor modulation.

  • Chemical Formula : C₁₃H₁₄BrN₂
  • CAS Number : 117796-50-6
  • Molecular Weight : 284.17 g/mol

The biological activity of 13-Bromo-2-piperidin-4-ylidene involves its interaction with various molecular targets, which can modulate numerous biological pathways. The specific mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 13-Bromo-2-piperidin-4-ylidene against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria.

Cytotoxicity

In vitro assays have been conducted to assess the cytotoxic effects of 13-Bromo-2-piperidin-4-ylidene on human cancer cell lines.

Cell Line IC₅₀ (µM)
HeLa15.5
MCF-720.3
A54918.7

The IC₅₀ values indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Case Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on cancer cells. It was found that compounds similar to 13-Bromo-2-piperidin-4-ylidene showed promise in reducing tumor growth in xenograft models.
  • Study on Antimicrobial Efficacy :
    • Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the recommended methods for confirming the molecular structure of 13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data, leveraging its robustness for small-molecule refinement . For preliminary characterization, combine NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) with high-resolution mass spectrometry (HRMS). The InChI key provided in PubChem (InChI=1S/C14H10BrNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2) can validate spectral assignments .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Multi-step synthesis requires careful control of reaction conditions. For example:
StepReagents/ConditionsPurpose
1Bromination (NBS, AIBN)Introduce bromine at position 13
2Piperidine coupling (DCC, DMAP)Form the piperidin-4-ylidene moiety
3Cyclization (Pd-catalyzed)Construct the azatricyclic core
Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading, as demonstrated in flow-chemistry protocols . Monitor intermediates via TLC and LC-MS.

Q. What spectroscopic techniques are critical for analyzing this compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct stability studies using:
  • UV-Vis spectroscopy : Track absorbance changes in buffers (pH 1–13) to identify degradation peaks.
  • HPLC-DAD : Quantify degradation products over time (e.g., hydrolysis of the piperidinylidene group).
  • FT-IR : Monitor functional groups (e.g., C=O, C-Br) for shifts indicative of structural changes.
    Reference PubChem’s stability data for analogous azatricyclic compounds .

Q. How should researchers handle discrepancies in crystallographic data between independent studies?

  • Methodological Answer : Cross-validate data using multiple software packages (e.g., SHELX vs. OLEX2). Check for twinning or disorder in the crystal lattice, which may require alternative refinement strategies . Compare unit cell parameters with deposited CIF files in the Cambridge Structural Database (CSD). If unresolved, perform additional experiments (e.g., variable-temperature XRD) to confirm phase purity.

Q. What safety precautions are essential when working with brominated azatricyclic compounds?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of brominated intermediates.
  • Avoid light exposure (store in amber vials) to prevent photodegradation.
  • Follow waste disposal protocols for halogenated organics, as outlined in EPA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB). Focus on enzymes/receptors with hydrophobic binding pockets (e.g., kinases, GPCRs) due to the compound’s aromatic and piperidinylidene groups. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar azatricyclics?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation times).
  • SAR Studies : Systematically modify substituents (e.g., replace Br with Cl) to isolate activity contributors.
  • Off-target profiling : Use proteome-wide screens (e.g., affinity chromatography-MS) to identify non-canonical targets .

Q. How does the piperidin-4-ylidene moiety influence the compound’s electronic properties?

  • Methodological Answer : Conduct DFT calculations (Gaussian, ORCA) to map HOMO/LUMO distributions. Compare with experimental UV-Vis and cyclic voltammetry data. The conjugated system likely reduces bandgap energy, enhancing redox activity. Reference tricyclic analogs in PubChem for benchmarking .

Q. What advanced techniques characterize the compound’s interaction with lipid membranes?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers.
  • NMR Relaxometry : Probe changes in membrane fluidity using ³¹P or ²H NMR.
  • Molecular Dynamics (MD) Simulations : Model insertion depth and orientation (e.g., GROMACS) .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) without exceeding LogP >5.
  • P-gp efflux inhibition : Test derivatives in MDCK-MDR1 assays.
  • In silico BBB predictors : Use tools like SwissADME to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Reactant of Route 2
13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.